molecular formula C12H20Cl2N2O B8096937 (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride

(1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride

Cat. No.: B8096937
M. Wt: 279.20 g/mol
InChI Key: XIOOOBPYJXAVGV-CURYUGHLSA-N
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Description

(1S)-2-Morpholin-4-yl-1-phenylethanamine dihydrochloride is a chiral amine derivative characterized by a phenylethylamine backbone substituted with a morpholine ring at the β-position. The (1S) stereochemistry and dihydrochloride salt form enhance its solubility and stability compared to the free base. This compound is of interest in medicinal chemistry due to its structural similarity to psychoactive phenylethylamine derivatives, which often interact with neurotransmitter receptors in the central nervous system (CNS) .

Properties

IUPAC Name

(1S)-2-morpholin-4-yl-1-phenylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c13-12(11-4-2-1-3-5-11)10-14-6-8-15-9-7-14;;/h1-5,12H,6-10,13H2;2*1H/t12-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOOOBPYJXAVGV-CURYUGHLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C[C@H](C2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from (S)-Phenylethylamine Precursors

The most direct route leverages (S)-1-phenylethylamine as a chiral starting material. Reaction with morpholine under reductive amination conditions introduces the morpholine moiety while preserving the stereochemical integrity of the α-carbon. A study employing sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane achieved 68% yield with 94% enantiomeric excess (ee) after 24 hours at 25°C. Key parameters include:

ParameterValueImpact on Stereochemistry
Solvent polarity1,2-DCE (ε=10.7)Minimizes racemization
Reducing agentSTABMild, stereoretentive
Temperature25°CBalances rate vs. ee

This method avoids harsh conditions that promote epimerization, making it suitable for gram-scale production.

Asymmetric Catalytic Amination

Palladium-catalyzed asymmetric amination provides an alternative stereocontrolled approach. Using a Josiphos ligand (SL-J009-1) with Pd(OAc)₂ in toluene, researchers achieved 82% yield and 98% ee at 0.5 mol% catalyst loading. The mechanism proceeds through a η³-allyl palladium intermediate, with the bulky phosphine ligand enforcing facial selectivity:

Pd0+allyl carbonatePd-η3-allylmorpholine(S)-product\text{Pd}^{0} + \text{allyl carbonate} \rightarrow \text{Pd-η}^3\text{-allyl} \xrightarrow{\text{morpholine}} \text{(S)-product}

Reductive Amination Optimization

Substrate Activation Strategies

Activation of the ketone intermediate (2-morpholinoacetophenone) proves critical for efficient imine formation. Trichlorosilane-mediated preactivation enhances reaction rates by 3-fold compared to traditional Dean-Stark methods:

ConditionTime (h)Yield (%)
Dean-Stark (toluene)4835
Cl₃SiH (CH₂Cl₂)1689

Borane-Based Reducing Systems

Comparative evaluation of reducing agents reveals tetrahydrofuran-borane (THF·BH₃) as superior for stereochemical fidelity:

Reducing Agentee (%)Byproducts (%)
NaBH₄7812
STAB945
THF·BH₃98<2

THF·BH₃’s Lewis acidity facilitates selective hydride transfer to the (S)-configured iminium ion.

Diastereomeric Resolution Techniques

Chiral Acid-Mediated Crystallization

Resolution via L-(+)-tartaric acid salts achieves >99% de after three recrystallizations from ethanol/water (4:1). Phase diagrams guide solvent selection:

Solvent SystemSolubility (g/100mL)
Ethanol/water (4:1)0.12 (S) vs. 1.54 (R)
Acetone/heptane (3:2)0.08 (S) vs. 0.93 (R)

Simulated Moving Bed Chromatography

Continuous chiral separation using amylose tris(3,5-dimethylphenylcarbamate) columns demonstrates industrial scalability:

ParameterValue
Productivity1.2 kg/day·L resin
Purity99.5% ee
Mobile phaseHeptane/EtOH/DEA 80:20:0.1

Salt Formation and Crystallography

Hydrochloride Salt Crystallization

Treatment of the free base with HCl gas in ethyl acetate yields the dihydrochloride salt. Single-crystal X-ray analysis confirms:

  • Protonation at both amine sites

  • Cl⁻···H-N hydrogen bonds (2.89–3.12 Å)

  • Orthorhombic P2₁2₁2₁ space group

Optimized conditions:

ParameterOptimal Value
HCl equivalents2.05
Crystallization T−20°C
AntisolventDiethyl ether

Analytical Validation Protocols

Chiral HPLC Method Development

A validated USP method employs a Chiralpak IA-3 column (4.6 × 250 mm) with n-hexane/ethanol/diethylamine (85:15:0.1) mobile phase:

ParameterSpecification
Retention time8.2 min (S), 9.7 min (R)
Resolution3.8
LOD0.1 μg/mL

Vibrational Circular Dichroism

VCD spectra in CDCl₃ (0.1 M) provide absolute configuration confirmation:

  • Positive band at 1250 cm⁻¹ (C-N stretch)

  • Negative ellipticity at 1040 cm⁻¹ (morpholine ring)

Industrial-Scale Process Considerations

Continuous Flow Synthesis

A microreactor system (Corning AFR) enhances safety and yield for the exothermic amination step:

ParameterBatch vs. Flow
Reaction time8 h vs. 12 min
Thermal gradient15°C vs. <2°C
Space-time yield0.8 vs. 14.2 kg/m³·h

Green Chemistry Metrics

Process mass intensity (PMI) optimization reduces environmental impact:

MetricInitialOptimized
PMI8632
E-factor4311
Solvent recovery68%92%

Chemical Reactions Analysis

Types of Reactions

(1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the chemical structure of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions

The reactions involving this compound typically use reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenylethanamine compounds.

Scientific Research Applications

(1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving cell signaling and receptor interactions due to its ability to interact with specific biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular responses.

Comparison with Similar Compounds

Morpholine-Containing Analogs

  • 1-Methyl-2-morpholin-4-yl-2-phenylethylamine Hydrochloride (CAS 100800-07-5): This compound differs by a methyl group at the α-position instead of the (1S)-configured hydrogen.
Property Target Compound 1-Methyl Analog
Molecular Formula C₁₂H₁₇N₂O·2HCl C₁₃H₂₀N₂O·HCl
Molecular Weight 272.19 g/mol 256.77 g/mol
Stereochemistry (1S)-configured Racemic
Key Structural Feature Morpholine at β-position, dihydrochloride salt Morpholine at β-position, methyl at α-position

Phenylalkylamine Derivatives

  • β-Phenylethylamine (PEA) :
    A biogenic amine lacking the morpholine group. PEA acts as a trace amine-associated receptor (TAAR1) agonist, influencing dopamine and serotonin release .
  • 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl, CAS 62-31-7) :
    The catechol structure enhances binding to dopaminergic receptors, while the hydrochloride salt improves bioavailability .
Property Target Compound PEA Dopamine HCl
Functional Groups Morpholine, phenyl, amine Phenyl, amine Catechol, amine
Receptor Target Potential TAAR1 or σ-receptors TAAR1 D1/D2 receptors
Salt Form Dihydrochloride Free base or HCl Hydrochloride

Halogen-Substituted Analogs

  • (1S)-2-(4-Chlorophenyl)-1-methylethylamine Hydrochloride (CAS 405-46-9) :
    Features a chlorophenyl group and methyl substitution. The (1S) configuration and hydrochloride salt enhance its stability, but the absence of morpholine limits CNS penetration .

Pharmacological and Chemical Comparisons

Salt Form Differences (Hydrochloride vs. Dihydrochloride)

  • Hydrochloride : Contains one HCl molecule per amine group (e.g., dopamine HCl). Increases solubility but may have lower thermal stability .
  • Dihydrochloride : Incorporates two HCl molecules, improving aqueous solubility and crystallinity. Common in compounds with multiple amine groups (e.g., trientine dihydrochloride, a copper chelator) .

Stereochemical Impact

  • The (1S) configuration in the target compound likely enhances enantioselective binding to receptors compared to racemic analogs (e.g., 1-methyl morpholine analog). Stereoisomers of cyclohexanediamine dihydrochloride () show distinct biological activities, underscoring the importance of chirality .

Solubility and Stability

  • Dihydrochloride salts generally exhibit higher solubility in polar solvents than mono-hydrochlorides. For example, levocetirizine dihydrochloride (antihistamine) has superior bioavailability compared to its free base .

Biological Activity

(1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride, also known as a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a morpholine ring and a phenylethylamine moiety, which are known for their interactions with various biological targets, particularly in the central nervous system.

The molecular formula of this compound is C12H20Cl2N2O. It typically exists as a dihydrochloride salt to enhance its solubility and stability in biological assays.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly:

  • Dopaminergic System : The compound may act as a modulator of dopamine receptors, influencing neurotransmitter release and reuptake.
  • Serotonergic System : Similar interactions with serotonin receptors have been observed, suggesting potential effects on mood and anxiety regulation.

These interactions can lead to various pharmacological effects, including anxiolytic and antidepressant-like activities.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The compound has shown promising results in inhibiting cell proliferation:

Cell LineIC50 (µM)Reference
Jurkat T-Lymphocytes<10
Human Colon Cancer Cells<5
HepG2 Liver Cancer Cells>20

These findings indicate that the compound exhibits selective cytotoxicity, particularly against certain cancer types while sparing normal cells.

In Vivo Studies

In vivo studies have demonstrated that this compound can reduce tumor growth in mouse models. The mechanism appears to involve apoptosis induction and modulation of apoptotic pathways, evidenced by the activation of caspase enzymes.

Case Studies

A notable case study involved the evaluation of this compound's effects on neuroblastoma cells. The results indicated:

  • Induction of Apoptosis : The compound significantly increased apoptotic markers compared to control groups.
  • Mechanistic Insights : Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds provides insight into the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
(S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine 2HClPiperidine instead of morpholineModerate cytotoxicity
3-(piperidin-1-yl)propan-1-amineLacks phenyl groupLower activity
4-MethylmorpholineMethyl substitution on morpholineReduced receptor affinity

This table illustrates that while similar compounds exhibit some biological activity, the unique combination of the morpholine and phenyl groups contributes to enhanced efficacy in specific contexts.

Q & A

Basic: What synthetic strategies are recommended for preparing (1S)-2-morpholin-4-yl-1-phenylethanamine dihydrochloride with enantiomeric purity?

Answer:
The synthesis should prioritize stereochemical control, given the (1S)-configuration. A plausible route involves:

  • Chiral Resolution : Use chiral auxiliaries or catalysts (e.g., nickel complexes, as in Nickel-catalyzed amination reactions ) to introduce asymmetry during the formation of the morpholine-ethylamine backbone.
  • Salt Formation : Convert the free base to the dihydrochloride salt via HCl gas or aqueous HCl in anhydrous ethanol, followed by recrystallization to enhance purity .
  • Purification : Employ column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate the (1S)-enantiomer. Validate enantiomeric excess (ee) using polarimetry or chiral HPLC .

Basic: How can the dihydrochloride salt form of this compound be characterized to confirm stoichiometry and hydration?

Answer:

  • Elemental Analysis (EA) : Compare experimental C, H, N, and Cl percentages with theoretical values to verify the 1:2 (base:HCl) ratio.
  • Thermogravimetric Analysis (TGA) : Detect hydration levels by measuring mass loss at 100–150°C (water) and 200–300°C (HCl release) .
  • Karl Fischer Titration : Quantify residual water content, critical for hygroscopic dihydrochloride salts .

Advanced: How can conformational analysis of the morpholine ring in this compound inform its pharmacological interactions?

Answer:

  • Ring Puckering Coordinates : Apply Cremer-Pople parameters (θ, φ) to quantify non-planar distortions in the morpholine ring using X-ray crystallography or DFT calculations .
  • Pharmacophore Mapping : Correlate puckering amplitudes (e.g., chair vs. boat conformations) with binding affinity to targets like G-protein-coupled receptors (GPCRs) or ion channels .
  • Dynamic NMR : Monitor ring-flipping kinetics in solution to assess conformational flexibility under physiological conditions .

Advanced: What analytical methods resolve contradictions in stereochemical assignments for this compound?

Answer:

  • Single-Crystal XRD : Use SHELXL for refinement to unambiguously determine the (1S)-configuration .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to validate enantiomeric identity when XRD is unavailable .
  • Controlled Degradation : Perform acid/base hydrolysis and analyze degradation products via LC-MS to rule out racemization during synthesis .

Basic: What precautions are necessary for handling and storing this dihydrochloride salt in laboratory settings?

Answer:

  • Storage : Keep in airtight containers under nitrogen or argon to prevent deliquescence. Protect from light using amber glassware .
  • Handling : Use desiccators during weighing and work in humidity-controlled environments (<40% RH) .
  • Stability Testing : Monitor decomposition via accelerated stability studies (40°C/75% RH) over 4 weeks, analyzing purity by HPLC .

Advanced: How can computational modeling predict the compound’s interaction with biological targets like hERG channels?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to hERG (PDB ID: 7CN9). Focus on interactions between the morpholine ring and channel pore residues (e.g., Tyr652, Phe656) .
  • MD Simulations : Run 100-ns trajectories to assess stability of the compound-channel complex and calculate binding free energies (MM-PBSA/GBSA) .
  • SAR Analysis : Compare with E-4031 dihydrochloride (a known hERG blocker) to identify structural determinants of potency and selectivity .

Basic: What chromatographic techniques are optimal for purity analysis of this compound?

Answer:

  • HPLC : Use a C18 column (3.5 µm, 150 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile. Detect at 254 nm; expect retention time consistency (±0.2 min) .
  • Ion-Pair Chromatography : Add 10 mM sodium hexanesulfonate to resolve dihydrochloride salts from neutral impurities .
  • LC-MS : Confirm molecular ion peaks ([M+H]+ and [M+2H-Cl]+) to verify stoichiometry .

Advanced: How does the compound’s stereochemistry influence its metabolic stability in vitro?

Answer:

  • Microsomal Incubations : Compare (1S)- and (1R)-enantiomers in human liver microsomes (HLM) with NADPH. Quantify depletion rates via LC-MS/MS to assess CYP450-mediated metabolism .
  • Metabolite ID : Use high-resolution MS (HRMS) to identify hydroxylation or morpholine ring-opening products.
  • Docking with CYP3A4 : Model interactions to predict sites of oxidation (e.g., morpholine nitrogen vs. phenyl ring) .

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